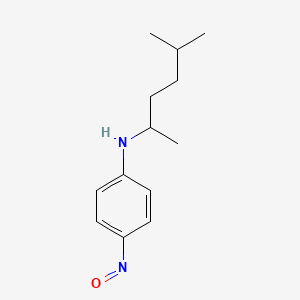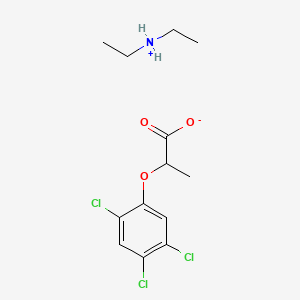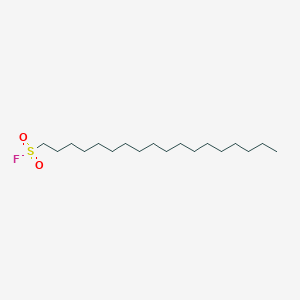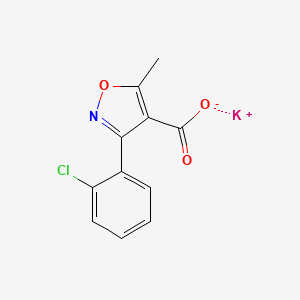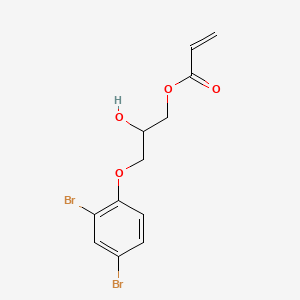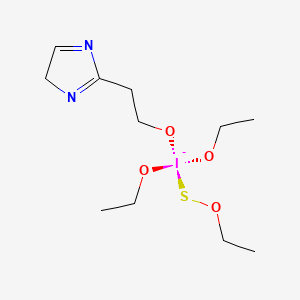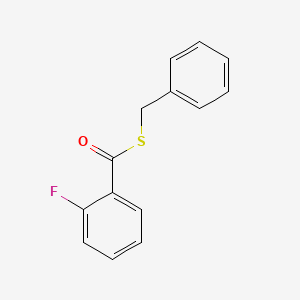
Benzoic acid, O-fluorothio-, S-benzyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzoic acid, O-fluorothio-, S-benzyl ester is an organic compound that belongs to the ester class of compounds. Esters are widely known for their pleasant fragrances and are commonly used in the production of perfumes and flavorings. This particular ester is derived from benzoic acid, which is a simple aromatic carboxylic acid, and features unique substituents that contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, O-fluorothio-, S-benzyl ester typically involves the esterification of benzoic acid derivatives One common method is the reaction of benzoic acid with benzyl alcohol in the presence of a catalyst such as sulfuric acid The reaction is carried out under reflux conditions to facilitate the formation of the ester bond
Industrial Production Methods
Industrial production of this ester may involve more efficient and scalable methods such as continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Catalysts such as palladium or platinum may be used to enhance the reaction rates and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Benzoic acid, O-fluorothio-, S-benzyl ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.
Reduction: Reduction reactions can convert the ester back to its alcohol and acid components.
Substitution: Nucleophilic substitution reactions can replace the O-fluorothio group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like thiols and amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols.
Aplicaciones Científicas De Investigación
Benzoic acid, O-fluorothio-, S-benzyl ester has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce ester functionalities into molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.
Medicine: Research into its potential as a drug precursor or active pharmaceutical ingredient is ongoing.
Industry: It finds applications in the production of fragrances, flavorings, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of benzoic acid, O-fluorothio-, S-benzyl ester involves its interaction with molecular targets such as enzymes and receptors. The ester group can undergo hydrolysis to release benzoic acid and benzyl alcohol, which may then exert biological effects. The O-fluorothio group can participate in various biochemical pathways, potentially leading to enzyme inhibition or activation.
Comparación Con Compuestos Similares
Similar Compounds
Benzoic acid, S-benzyl ester: Lacks the O-fluorothio group, resulting in different chemical and biological properties.
Benzoic acid, O-methylthio-, S-benzyl ester: Features a methylthio group instead of a fluorothio group, leading to variations in reactivity and applications.
Benzoic acid, O-chlorothio-, S-benzyl ester: Contains a chlorothio group, which alters its chemical behavior compared to the fluorothio derivative.
Uniqueness
The presence of the O-fluorothio group in benzoic acid, O-fluorothio-, S-benzyl ester imparts unique chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. This makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
724-38-9 |
|---|---|
Fórmula molecular |
C14H11FOS |
Peso molecular |
246.30 g/mol |
Nombre IUPAC |
S-benzyl 2-fluorobenzenecarbothioate |
InChI |
InChI=1S/C14H11FOS/c15-13-9-5-4-8-12(13)14(16)17-10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
YRBLYVJUBASOLJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CSC(=O)C2=CC=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


